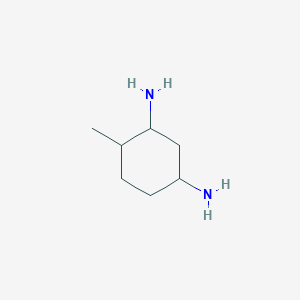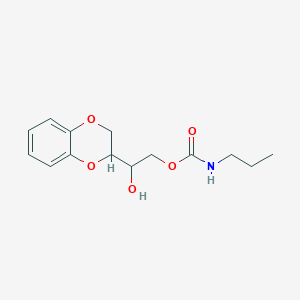
Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester, also known as URB597, is a fatty acid amide hydrolase (FAAH) inhibitor. It was first synthesized in 2003 by the Italian pharmaceutical company, Organon, and has since been studied for its potential therapeutic uses.
Mécanisme D'action
Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester selectively inhibits FAAH, which is the enzyme responsible for breaking down endocannabinoids. By inhibiting FAAH, Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester increases the levels of endocannabinoids in the body, leading to a range of physiological effects.
Effets Biochimiques Et Physiologiques
Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has been shown to have a range of biochemical and physiological effects, including analgesic (pain-relieving), anxiolytic (anti-anxiety), and antidepressant effects. It has also been studied for its potential to reduce drug cravings and withdrawal symptoms in addiction.
Avantages Et Limitations Des Expériences En Laboratoire
Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has several advantages for lab experiments, including its selectivity for FAAH and its ability to increase endocannabinoid levels without directly affecting cannabinoid receptors. However, it also has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
Orientations Futures
There are several potential future directions for research on Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester, including:
1. Further studies on its potential therapeutic uses in pain, anxiety, depression, and addiction.
2. Development of more potent and selective FAAH inhibitors.
3. Studies on the long-term effects of Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester on endocannabinoid levels and physiological processes.
4. Investigation of Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester's potential interactions with other drugs and medications.
5. Exploration of Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester's potential as a tool for studying the endocannabinoid system and its role in various physiological processes.
Méthodes De Synthèse
Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is synthesized through a multi-step process involving the reaction of 4-bromo-2-nitrophenol with 1,4-benzodioxane-2-carboxylic acid, followed by reduction and esterification reactions. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has been extensively studied for its potential therapeutic uses in various conditions, including pain, anxiety, depression, and addiction. It works by inhibiting the breakdown of endocannabinoids, which are natural compounds in the body that regulate pain, mood, and other physiological processes.
Propriétés
Numéro CAS |
13887-60-0 |
|---|---|
Nom du produit |
Propylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester |
Formule moléculaire |
C14H19NO5 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-propylcarbamate |
InChI |
InChI=1S/C14H19NO5/c1-2-7-15-14(17)19-8-10(16)13-9-18-11-5-3-4-6-12(11)20-13/h3-6,10,13,16H,2,7-9H2,1H3,(H,15,17) |
Clé InChI |
FUTJWOQQAQVKAN-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
SMILES canonique |
CCCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



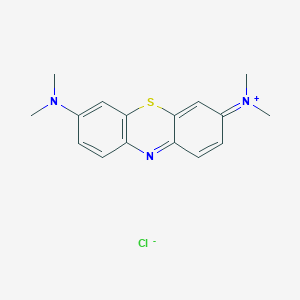
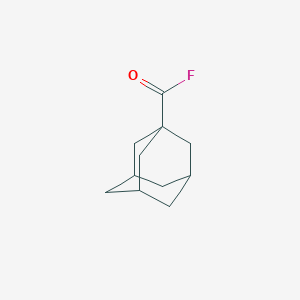
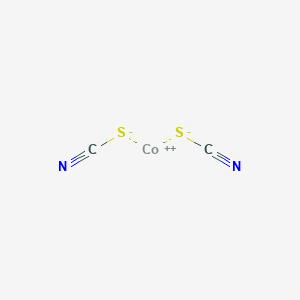
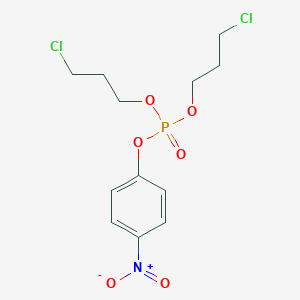
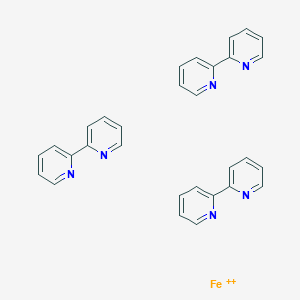
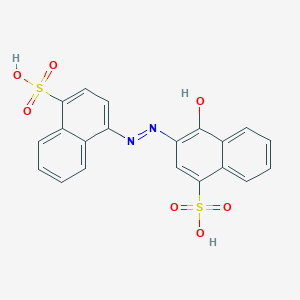
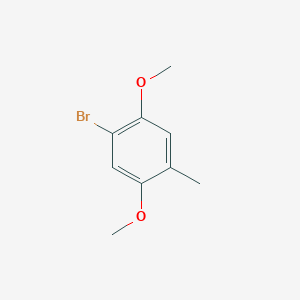
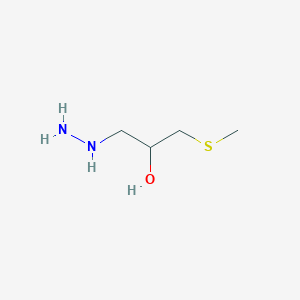
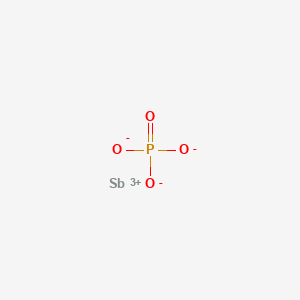
![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)
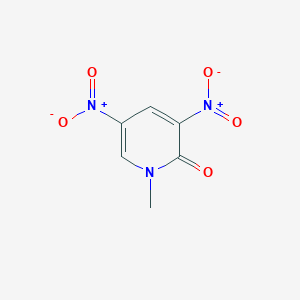
![1-[10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl]propan-1-one phosphate](/img/structure/B79751.png)
![6-Azidotetrazolo[1,5-b]pyridazine](/img/structure/B79752.png)
